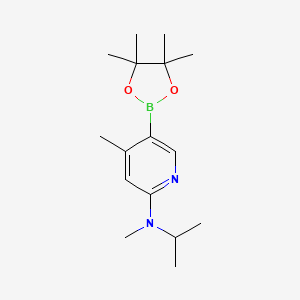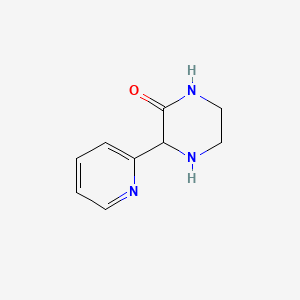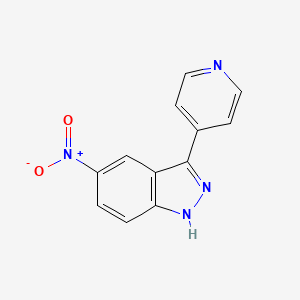
Decanoyl N-(methyl-D3)3-carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl N-(methyl-D3)3-carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is specifically labeled with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C17D3H30NO4, and it has a molecular weight of 318.47 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Decanoyl N-(methyl-D3)3-carnitine may involve large-scale esterification processes using automated reactors. The deuterium labeling is achieved through the use of deuterated reagents, ensuring high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoyl N-(methyl-D3)3-carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include decanoic acid, decanol, and various substituted carnitine derivatives .
Wissenschaftliche Forschungsanwendungen
Decanoyl N-(methyl-D3)3-carnitine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: The compound is used to study fatty acid metabolism and mitochondrial function.
Medicine: It is employed in the diagnosis of metabolic disorders, particularly those involving fatty acid oxidation.
Industry: The compound is used in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
Decanoyl N-(methyl-D3)3-carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The primary molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoyl-L-carnitine: Similar in structure but with an eight-carbon chain.
Dodecanoyl-L-carnitine: Contains a twelve-carbon chain.
Hexanoyl-L-carnitine: Features a six-carbon chain.
Uniqueness
Decanoyl N-(methyl-D3)3-carnitine is unique due to its specific deuterium labeling, which enhances its utility in analytical applications. The ten-carbon chain length also provides a balance between solubility and hydrophobicity, making it versatile for various research purposes .
Eigenschaften
CAS-Nummer |
119766-69-7 |
|---|---|
Molekularformel |
C17H33NO4 |
Molekulargewicht |
318.472 |
IUPAC-Name |
3-decanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/i2D3 |
InChI-Schlüssel |
LZOSYCMHQXPBFU-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyme |
Decanoyl N-(methyl-D3)3-carnitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



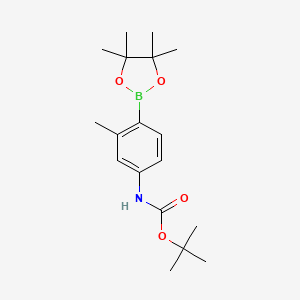
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)

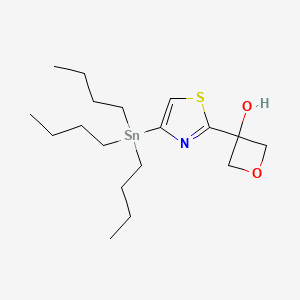


![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)


